Naphthalene-1,8-diamine hydrochloride
CAS No.:
Cat. No.: VC16772115
Molecular Formula: C10H11ClN2
Molecular Weight: 194.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClN2 |
|---|---|
| Molecular Weight | 194.66 g/mol |
| IUPAC Name | naphthalene-1,8-diamine;hydrochloride |
| Standard InChI | InChI=1S/C10H10N2.ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;/h1-6H,11-12H2;1H |
| Standard InChI Key | ODZWEVLYJJQZRY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)N)C(=CC=C2)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure
1,8-Diaminonaphthalene consists of a naphthalene backbone with amine groups at the 1- and 8-positions. Its molecular formula is , with a molecular weight of 158.2 g/mol . The hydrochloride form is formed via protonation of one or both amine groups, resulting in .
Key Physicochemical Properties
Data for 1,8-diaminonaphthalene (Table 1) provide a foundation for understanding its hydrochloride derivative:
Table 1: Physicochemical Properties of 1,8-Diaminonaphthalene
| Property | Value |
|---|---|
| Melting Point | 60–65 °C |
| Density (25°C) | 1.1265 g/cm³ |
| Vapor Pressure (25°C) | 0.011 Pa |
| Refractive Index | 1.6829 |
| Flash Point | 205°C (at 12 mmHg) |
| Solubility in Methanol | Soluble |
| Water Solubility | Slightly soluble |
| pKa (Predicted) | 4.46 ± 0.10 |
The hydrochloride form likely exhibits higher water solubility due to salt formation, though experimental data remain scarce.
Synthesis and Industrial Production
Reduction of Dinitronaphthalene
The primary synthesis route for 1,8-diaminonaphthalene involves the reduction of 1,8-dinitronaphthalene. Industrial methods include:
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Catalytic Hydrogenation: Using palladium or nickel catalysts in ethanol or xylene .
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Hydrazine Hydrate Reduction: A patent-preferenced method (CN103664645A) employs hydrazine hydrate (80.1–100%) with iron chloride-activated carbon catalysts in ethanol. Reaction conditions (75–90°C, 3–8 hours) yield 99.5% pure product .
Reaction Scheme:
Conversion to Hydrochloride Salt
The free base is treated with hydrochloric acid to form the hydrochloride salt:
Purification typically involves recrystallization from aqueous ethanol .
Applications and Functional Utility
Lubricant Additives
1,8-Diaminonaphthalene acts as an antioxidant in lubricating oils, inhibiting oxidative degradation at high temperatures . Its hydrochloride form may enhance compatibility with polar additives.
Analytical Chemistry
The compound detects selenium and nitrites via colorimetric reactions. For example, it forms a red complex with selenious acid () under acidic conditions .
| Supplier | Product Number | Purity | Packaging | Price (USD) |
|---|---|---|---|---|
| Sigma-Aldrich | D21405 | 99% | 5 g | 37.6 |
| TCI Chemical | D0102 | >98.0% | 25 g | 45 |
Future Directions and Research Gaps
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Solubility Studies: Quantitative data on the hydrochloride’s solubility in aqueous and organic solvents are needed.
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Thermal Stability: Decomposition kinetics under industrial processing conditions remain uncharacterized.
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Toxicological Profiling: Long-term carcinogenicity studies for the hydrochloride salt are absent.
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